PL1601
Description
Overview of Antibody-Drug Conjugate Therapeutic Modalities
Antibody-drug conjugates (ADCs) are a sophisticated class of biopharmaceutical drugs designed to deliver potent cytotoxic agents directly to cancer cells. drugdiscoveryandbiotech.comnih.govfrontiersin.org This targeted approach aims to maximize the therapeutic effect on cancerous tissues while minimizing damage to healthy cells, a significant advantage over traditional chemotherapy. frontiersin.orgclevelandclinic.org
The structure of an ADC is comprised of three key components:
A monoclonal antibody (mAb): This component is engineered to recognize and bind to specific antigens that are overexpressed on the surface of tumor cells. clevelandclinic.orgnih.gov The high specificity of the mAb for its target antigen is crucial for the targeted delivery of the ADC. nih.gov
A cytotoxic payload: This is a highly potent cancer-killing drug that is too toxic to be administered systemically on its own. nih.gov
A chemical linker: This component connects the cytotoxic payload to the monoclonal antibody. frontiersin.orgnih.gov The linker is designed to be stable in the bloodstream and to release the payload only after the ADC has been internalized by the target cancer cell. nih.gov
The mechanism of action for most ADCs involves the binding of the antibody to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell. Once inside, the linker is cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effects. nih.govnih.gov This targeted delivery system allows for the use of highly potent payloads that would otherwise be too toxic for clinical use. adcreview.com
Rationale for Targeting the AXL Receptor Tyrosine Kinase in Cancer Biology
The AXL receptor tyrosine kinase has emerged as a significant target in cancer therapy due to its multifaceted role in tumor progression and survival. nih.govox.ac.uk AXL is a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases and is activated by its ligand, growth arrest-specific 6 (Gas6). nih.govaacrjournals.org
Overexpression of AXL is observed in a wide range of solid and hematologic malignancies, including non-small cell lung cancer, breast cancer, ovarian cancer, and acute myeloid leukemia. nih.govwikipedia.org This overexpression is frequently associated with a more aggressive tumor phenotype, increased metastasis, and a poor prognosis for patients. nih.govaacrjournals.org
The rationale for targeting AXL in cancer therapy is supported by its involvement in several key cancer-promoting processes:
Tumor Proliferation and Survival: AXL signaling promotes cancer cell growth and protects cells from apoptosis (programmed cell death). ox.ac.uk
Invasion and Metastasis: Activation of AXL can lead to the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive, facilitating metastasis. nih.gov
Therapy Resistance: Increased AXL expression has been linked to resistance to various cancer treatments, including conventional chemotherapy and targeted therapies. nih.govnih.gov
Immune Evasion: AXL plays a role in creating an immunosuppressive tumor microenvironment, helping cancer cells to evade the body's immune response. nih.govwikipedia.org
By targeting AXL, therapies like mipasetamab uzoptirine aim to inhibit these critical cancer-driving pathways. nih.gov
Historical Context of Pyrrolobenzodiazepine Dimer Cytotoxins in Anticancer Development
Pyrrolobenzodiazepines (PBDs) are a class of naturally occurring and synthetic compounds with potent antitumor properties. researchgate.netwikipedia.org The first PBD, anthramycin, was discovered in the 1960s and was found to have antibiotic and antitumor activity. adcreview.comwikipedia.org
PBDs exert their cytotoxic effects by binding to the minor groove of DNA. adcreview.comadcreview.com The development of PBD dimers, which consist of two PBD units linked together, represented a significant advancement in this class of cytotoxins. researchgate.netnih.gov These dimers are capable of forming highly cytotoxic DNA interstrand cross-links, which are difficult for cancer cells to repair and effectively block DNA replication, leading to cell death. nih.govresearchgate.net A key feature of these cross-links is that they cause minimal distortion to the DNA helix, which may help them evade cellular repair mechanisms. adcreview.com
The high potency of PBD dimers makes them particularly suitable as payloads for ADCs. adcreview.comadcreview.com Their mechanism of action, which is distinct from many other chemotherapy agents, also offers the potential to overcome drug resistance. adcreview.com The development of PBD-based ADCs, such as loncastuximab tesirine, which has been approved for certain types of lymphoma, has validated the promise of this class of cytotoxins in targeted cancer therapy. nih.govresearchgate.net
Detailed Research Findings
Preclinical studies of mipasetamab uzoptirine (ADCT-601) have demonstrated its potential efficacy. In vitro, the ADC was shown to be rapidly internalized by AXL-expressing tumor cells, leading to the release of the PBD dimer payload, formation of DNA interstrand cross-links, and subsequent cell death. nih.govnih.gov In vivo studies using various human cancer xenograft models in mice showed that ADCT-601 had potent and long-lasting antitumor activity. nih.govnih.gov Notably, it showed superior antitumor activity compared to an ADC with an auristatin-based payload and was effective in a model resistant to monomethyl auristatin E. nih.govnih.gov
A Phase 1b clinical trial (NCT05389462) was initiated to evaluate the safety and tolerability of mipasetamab uzoptirine in patients with advanced solid tumors, including sarcoma and pancreatic cancer, both as a monotherapy and in combination with gemcitabine. aacrjournals.orgclinicaltrialsarena.comclinicaltrials.gov Initial results from the dose-escalation phase in sarcoma patients showed early signs of antitumor activity, with some patients achieving a partial response or stable disease. aacrjournals.org However, the development of the drug was later discontinued. larvol.com
Interactive Data Tables
Table 1: Components of Mipasetamab Uzoptirine (ADCT-601)
| Component | Description |
| Antibody | Mipasetamab (humanized IgG1) |
| Target | AXL Receptor Tyrosine Kinase |
| Payload | Uzoptirine (SG3199 - a PBD dimer) |
| Linker | Cleavable (valine-alanine) |
| Conjugation Technology | GlycoConnect™ |
Source: cancer.govnih.govadcreview.com
Table 2: Summary of a Phase 1b Clinical Trial in Sarcoma Patients
| Parameter | Finding |
| Number of Patients (as of Dec 2023) | 18 |
| Tumor Types | Soft tissue sarcoma (83%), Bone sarcoma (17%) |
| Best Overall Response (n=17) | Partial Response: 11.8%, Stable Disease: 47.1%, Progressive Disease: 41.2% |
| Common Treatment-Emergent Adverse Events | Palmar-plantar erythrodysesthesia syndrome, anemia, maculopapular rash |
Source: aacrjournals.org
Structure
2D Structure
Properties
CAS No. |
2126805-05-6 |
|---|---|
Molecular Formula |
C66H83N9O18S |
Molecular Weight |
1322.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1 |
InChI Key |
GYWJLJHLCOVBNB-KTOQVBSHSA-N |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC |
Origin of Product |
United States |
Molecular Architecture and Engineering of Uzoptirine
Monoclonal Antibody Component: Mipasetamab (Anti-AXL IgG1κ Antibody)
The targeting component of Uzoptirine is Mipasetamab, a humanized immunoglobulin G1 kappa (IgG1κ) monoclonal antibody. adcreview.commedchemexpress.com This antibody is specifically designed to recognize and bind to the human AXL receptor tyrosine kinase, a protein found on the surface of various tumor cells. cancer.govadctherapeutics.com
Antibody Generation and Humanization Strategies
Mipasetamab is a humanized antibody, a process critical for reducing the potential for immunogenicity when administered in patients. adcreview.comdtic.mil This involves grafting the complementarity-determining regions (CDRs)—the parts of a mouse antibody that recognize the antigen—onto a human antibody framework. dtic.mil This technique preserves the antibody's high specificity and binding affinity for its target while making it more "human-like" to the immune system. The antibody was developed by ADC Therapeutics after being licensed from BerGenBio. adctherapeutics.com It is produced using a Chinese Hamster Ovary (CHO) cell expression system. adcreview.comnovusbio.com
Antigen Recognition Specificity and Affinity
Mipasetamab is engineered for high specificity and affinity for the AXL receptor, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. cancer.govdimabio.com AXL is an attractive therapeutic target as its overexpression is implicated in cancer progression, metastasis, and resistance to conventional therapies in numerous solid and hematologic malignancies. nih.govnih.gov Upon binding to AXL on the surface of a cancer cell, Uzoptirine is rapidly internalized. adcreview.comnih.gov This internalization is a critical step, as it brings the cytotoxic payload inside the target cell, a key mechanism for its targeted action. cancer.gov Preclinical studies have shown that Mipasetamab effectively binds to both soluble and membrane-bound AXL. nih.gov
Linker System: Valine-Alanine Cleavable Linker with HydraSpace™ Technology
Connecting the Mipasetamab antibody to the cytotoxic payload is a sophisticated linker system. This system is designed to be stable in the bloodstream to prevent premature release of the toxin, but to be efficiently cleaved once inside the target cancer cell. adctmedical.com Uzoptirine utilizes a Valine-Alanine (Val-Ala) dipeptide linker, which is recognized and cleaved by specific enzymes within the cell. nih.govdimabio.com
Design Principles of Protease-Cleavable Linkers
Protease-cleavable linkers are a cornerstone of modern ADC design. They are engineered to be substrates for proteases, such as cathepsins, which are highly active within the lysosomes of cancer cells. adctmedical.com The Val-Ala dipeptide sequence in Uzoptirine's linker is specifically designed for this purpose. nih.govadcreview.com Once the ADC is internalized and trafficked to the lysosome, these enzymes cleave the linker, liberating the cytotoxic payload directly at the site of action. cancer.gov This targeted release mechanism is crucial for maximizing the anti-tumor effect while sparing healthy tissues.
Cytotoxic Payload: Pyrrolobenzodiazepine (PBD) Dimer SG3199
The component of Uzoptirine responsible for killing cancer cells is SG3199, a highly potent pyrrolobenzodiazepine (PBD) dimer. nih.govdimabio.com PBDs are a class of DNA-interactive agents that can form covalent bonds with DNA. nih.gov SG3199 is the active warhead that is released from the ADC following internalization and linker cleavage. cancer.gov
SG3199 functions by binding to the minor groove of DNA and forming highly cytotoxic interstrand cross-links. nih.govcancer.gov This cross-linking blocks the division of cancer cells, ultimately leading to cell death. nih.gov The potent nature of PBD dimers means that even a small number of molecules delivered to a cancer cell can be effective. Preclinical studies have demonstrated the potent and durable antitumor activity of Uzoptirine in a variety of human cancer models. dimabio.comnih.gov
Chemical Class and Mechanism of Cytotoxic Action
The cytotoxic component of Uzoptirine is SG3199, a synthetic pyrrolobenzodiazepine (PBD) dimer. patsnap.comcancer.gov PBDs are a class of sequence-selective DNA-alkylating compounds originally discovered in Streptomyces species. adcreview.com PBD dimers, like SG3199, are significantly more potent than many systemic chemotherapeutic agents. adcreview.com
The mechanism of cytotoxic action of the PBD dimer in Uzoptirine is through its ability to bind to the minor groove of DNA. adctherapeutics.com It then forms a covalent bond with guanine (B1146940) bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link. adctherapeutics.comadcreview.com This cross-linking of the DNA strands blocks essential metabolic processes such as DNA replication, which ultimately leads to cell death. adctherapeutics.com A key feature of PBD dimers is that they cause minimal distortion to the DNA helix, which may allow them to evade the cell's natural DNA repair mechanisms, contributing to their high potency and persistent effects. adctherapeutics.comadcreview.com
Potency Considerations in Conjugate Design
The extreme potency of the PBD dimer within Uzoptirine is a critical factor in the design of ADCs. adcreview.comresearchgate.net The high cytotoxicity of SG3199, with a mean GI50 (the concentration causing 50% inhibition of cell growth) of 151.5 pM across a panel of human cancer cell lines, means that only a small number of molecules are needed to kill a target cell. researchgate.netpure.fo This has significant implications for the drug-to-antibody ratio (DAR), which is the average number of payload molecules attached to each antibody.
For highly potent payloads like PBD dimers, a low DAR is often preferred to optimize the therapeutic window—balancing efficacy with tolerability. patsnap.com The GlycoConnect™ technology used to conjugate Uzoptirine allows for precise control over the DAR, enabling the production of ADCs with a defined and uniform number of payload molecules per antibody, such as a DAR of 2. patsnap.comresearchgate.net This homogeneity is a key advantage over traditional conjugation methods that produce heterogeneous mixtures with varying DARs.
Site-Specific Conjugation Methodology: GlycoConnect™ Technology
The conjugation of Uzoptirine to an antibody is achieved through a state-of-the-art, site-specific method known as GlycoConnect™ technology, developed by Synaffix. synaffix.comsynaffix.com This technology utilizes the native N-linked glycan on the antibody as a specific attachment point, avoiding the need for antibody re-engineering. synaffix.comnih.gov
Glycoengineering Approaches for Antibody-Drug Conjugate Synthesis
The GlycoConnect™ process is a two-step chemoenzymatic procedure:
Enzymatic Glycan Remodeling: The first step involves the enzymatic modification of the antibody's native glycan. A proprietary enzyme is used to trim the heterogeneous glycan structures down to a uniform core monosaccharide. synaffix.com Subsequently, a glycosyltransferase enzyme attaches a sugar molecule containing an azide (B81097) group (such as 6-azidoGalNAc) to this core sugar. nih.govnih.gov This introduces a chemical handle for the specific attachment of the payload.
Metal-Free Click Chemistry: The second step involves the conjugation of the Uzoptirine payload to the azide-modified glycan. Uzoptirine is synthesized with a linker containing a bicyclo[6.1.0]non-4-yne (BCN) moiety. nih.gov This BCN group reacts with the azide group on the glycan via a metal-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition), forming a stable covalent bond. synaffix.comnih.gov This reaction is highly specific and efficient, ensuring that the payload is attached only at the desired glycan sites.
This glycoengineering approach results in a homogeneous ADC product with a precisely controlled DAR. nih.gov
Analytical Characterization of Conjugate Homogeneity
Ensuring the homogeneity of the final ADC product is critical for its quality, safety, and efficacy. A variety of analytical techniques are employed to characterize ADCs produced using the GlycoConnect™ technology.
| Analytical Technique | Purpose | Key Findings for Glyco-conjugated ADCs |
| Size Exclusion Chromatography (SEC) | To assess the level of aggregation and fragmentation of the ADC. | GlycoConnect™ produced ADCs typically show a high percentage of the main product (e.g., 98.8%) with very low levels of aggregation (e.g., 1.2%), indicating a stable and non-aggregated product. nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution. | HIC analysis of ADCs produced with GlycoConnect™ reveals a highly homogeneous product with a specific DAR, for example, predominantly DAR2, with minimal unconjugated antibody or other DAR species. chromatographyonline.com |
| Mass Spectrometry (MS) | To confirm the identity and mass of the ADC and its subunits (light chain and heavy chain) and to verify the covalent attachment of the payload. | Reversed-phase liquid chromatography coupled with mass spectrometry (RPLC-MS) is used to confirm the precise mass of the antibody chains with the attached Uzoptirine, verifying the successful conjugation and the homogeneity of the product. chromatographyonline.comgenovis.com |
These analytical methods are essential to confirm that the glycoengineering and conjugation processes have yielded a well-defined and consistent ADC, a critical requirement for therapeutic use.
Mechanistic Elucidation of Uzoptirine Action at the Cellular and Subcellular Level
AXL Receptor-Mediated Internalization Pathway
The initial phase of Uzoptirine's action involves its specific recognition of the AXL receptor on the tumor cell surface, followed by internalization and transport to lysosomes. nih.govaacrjournals.org AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression in various cancers is linked to poor prognosis and resistance to therapy, making it an attractive target for ADC-based strategies. patsnap.comnih.govaacrjournals.orgnih.gov
Uzoptirine's journey into the cancer cell begins with the high-affinity binding of its humanized anti-AXL monoclonal antibody component to the extracellular domain of the AXL receptor. nih.govaacrjournals.org This binding event is crucial for the specificity of the drug. nih.gov Following binding, the Uzoptirine-AXL complex is internalized by the cell through a process known as receptor-mediated endocytosis. njbio.comnih.govnih.gov This process involves the clustering of the ADC-receptor complexes on the cell surface, followed by the invagination of the cell membrane to form endocytic vesicles containing the complex. njbio.com Studies have shown that Uzoptirine is rapidly internalized by AXL-expressing tumor cells. nih.govaacrjournals.org
Once inside the cell within endosomes, the Uzoptirine-AXL complex is trafficked through the endolysosomal pathway. nih.govnih.gov The endosomes mature and fuse with lysosomes, which are acidic organelles containing a host of degradative enzymes. nih.govresearchgate.net The acidic environment and the enzymatic content of the lysosome are critical for the subsequent processing of the ADC and the release of its cytotoxic payload. nih.govmdpi.com Co-localization studies have confirmed the trafficking of the internalized ADC to lysosomes, as indicated by the overlap of signals for the ADC's antibody component and lysosomal markers like LAMP-1. nih.govresearchgate.net
Intracellular Payload Release and Activation
The efficacy of Uzoptirine hinges on the successful release of its cytotoxic payload, SG3199, within the target cell. This is accomplished through a precisely engineered, cleavable linker system that is designed to be stable in systemic circulation but labile within the lysosomal compartment. patsnap.comnih.gov
Uzoptirine utilizes a valine-alanine (Val-Ala) dipeptide linker to connect the antibody to the SG3199 payload. patsnap.comnih.govmdpi.comtandfonline.com This peptide-based linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are highly active in the lysosomal environment but have low activity in the bloodstream. iris-biotech.decam.ac.uk The cleavage of the Val-Ala linker by these proteases is a critical step that separates the cytotoxic warhead from the antibody. mdpi.comiris-biotech.de The Val-Ala linker, similar to the more extensively studied valine-citrulline (Val-Cit) linker, offers a balance of high stability in plasma and efficient cleavage within the target cell. iris-biotech.decam.ac.uk This enzymatic cleavage is essential for liberating the payload in its active form. nih.gov
Following the enzymatic cleavage of the Val-Ala dipeptide, a self-immolative spacer, often a para-aminobenzyl carbamate (PABC) group, spontaneously decomposes to release the unmodified, active form of the cytotoxin, SG3199. cam.ac.uk This "uncaging" process ensures that the highly potent payload is released directly inside the target cell, where it can exert its cytotoxic effect. nih.govcam.ac.uk SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their exceptionally potent antitumor activity. researchgate.netnih.govucl.ac.uk The release of SG3199 from the linker is the final step in the payload delivery process, activating its cell-killing potential. researchgate.netaacrjournals.org
Molecular Interactions of SG3199 with Deoxyribonucleic Acid
Once released and activated, SG3199 targets the cell's DNA, inducing irreversible damage that leads to cell cycle arrest and apoptosis. nih.govnih.gov As a PBD dimer, its mechanism of action is centered on its ability to form highly cytotoxic DNA interstrand cross-links. researchgate.netnih.govcancer-research-network.compure.fo
SG3199 binds within the minor groove of the DNA helix with a preference for 5'-purine-guanine-purine sequences. researchgate.netadcreview.com Each PBD monomer of the dimer forms a covalent bond with the C2-exocyclic amino group of a guanine (B1146940) base on opposite DNA strands. adcreview.comnih.gov This creates a highly stable interstrand cross-link that covalently joins the two strands of the DNA double helix. researchgate.netcancer-research-network.comresearchgate.net A key feature of these PBD-induced cross-links is that they produce minimal distortion of the DNA helix, which may make them difficult for cellular DNA repair mechanisms to recognize and correct. cancer-research-network.comadcreview.com The formation of these cross-links physically blocks the progression of DNA replication forks and transcription machinery, ultimately triggering cell death. nih.gov Studies have demonstrated that SG3199 is highly efficient at producing DNA interstrand cross-links in both naked plasmid DNA and within cancer cells, with these lesions forming rapidly and persisting for over 36 hours. researchgate.netnih.govpure.foresearchgate.net
Research Findings
Table 1: In Vitro Cytotoxicity of SG3199 Against Human Cancer Cell Lines
The cytotoxic potency of the released SG3199 warhead has been evaluated across a panel of human cancer cell lines. The GI50 value represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line Category | Number of Cell Lines Tested | Mean GI50 (pM) | GI50 Range (pM) |
| Solid Tumors & Hematological Cancers | 38 | 151.5 | 0.79 - 1050 |
Data sourced from Hartley et al. (2018). researchgate.netnih.govpure.fo
Table 2: DNA Interstrand Cross-link (ICL) Formation in SN12C Cells by SG3199
The kinetics of DNA damage induced by Uzoptirine (ADCT-601) were assessed by measuring the formation of DNA interstrand cross-links (ICLs) over time in SN12C renal cancer cells.
| Treatment | Time Point (hours) | DNA ICL Formation (%) |
| ADCT-601 | 2 | 14.6 |
| ADCT-601 | 8-12 | Peak Formation |
| ADCT-601 | up to 36 | Persistent |
Data sourced from Zammarchi et al. (2021). nih.gov This table shows that after internalization and payload release, Uzoptirine leads to rapid and persistent DNA damage. nih.gov
Minor Groove Binding and Sequence Selectivity
The initial step in the mechanism of action of SG3199 is its binding to the minor groove of deoxyribonucleic acid (DNA). PBD dimers, including SG3199, are known to be sequence-selective DNA minor-groove binding agents. researchgate.net This selective binding is a crucial determinant of their subsequent biological activity.
Research has shown that PBD dimers exhibit a preference for binding to 5'-purine-guanine-purine (5'-Pu-G-Pu) sequences. researchgate.netnih.gov Further studies have elucidated more specific sequence preferences for the formation of covalent adducts. For instance, the related PBD dimer SJG-136 has been shown to form interstrand cross-links at Pu-GATC-Py sequences. aacrjournals.org Interestingly, other research has indicated that some PBD conjugates react most rapidly with TGT and TGA sequences. nih.gov This suggests that while there is a general preference for guanine-rich sequences, the precise sequence context can influence the rate and type of interaction. This sequence selectivity is a key factor in the potent cytotoxicity of PBD dimers, as it directs the subsequent DNA modifications to specific sites within the genome.
Formation of DNA Interstrand Cross-Links (ICLs)
Following its binding to the DNA minor groove, SG3199 covalently cross-links the two strands of the DNA helix, forming a highly cytotoxic lesion known as an interstrand cross-link (ICL). researchgate.netnih.gov This is achieved through the formation of covalent bonds between the PBD dimer and the exocyclic amino group of guanine bases on opposite DNA strands. researchgate.net An important characteristic of the ICLs formed by PBD dimers is that they cause minimal distortion to the DNA helix. nih.gov This subtle alteration is thought to make the lesions less recognizable by certain DNA repair mechanisms, contributing to their persistence and high cytotoxicity. aacrjournals.org
The efficiency of ICL formation by SG3199 is a key contributor to its potent anticancer activity. Studies have demonstrated that SG3199 is highly efficient at producing DNA interstrand cross-links in both purified DNA and within cancer cells. nih.govaacrjournals.org These cross-links are formed rapidly and can persist for extended periods, with one study noting their presence for over 36 hours in cells. nih.govaacrjournals.org In addition to the highly cytotoxic ICLs, PBD dimers can also form other DNA adducts, such as intrastrand cross-links and mono-alkylated adducts, although ICLs are considered the most critical for their biological activity. aacrjournals.orgnih.gov
Cellular Consequences of DNA Interstrand Cross-linking
The formation of persistent DNA interstrand cross-links by SG3199 triggers a cascade of cellular events that ultimately lead to the demise of the cancer cell. These consequences stem from the fundamental disruption of essential DNA-dependent processes.
Inhibition of Deoxyribonucleic Acid Replication and Cell Cycle Arrest
DNA interstrand cross-links present a formidable obstacle to the cellular machinery responsible for DNA replication. By physically preventing the separation of the two DNA strands, ICLs cause the stalling of replication forks, a critical step in the process of cell division. researchgate.net This blockage of DNA replication is a direct trigger for the activation of cellular DNA damage response pathways.
As a result of this profound disruption to DNA replication, cells treated with PBD dimers, such as SG3199, undergo cell cycle arrest. Specifically, studies have shown that PBD dimer-containing ADCs induce a G2 phase arrest in the cell cycle. aacrjournals.org This arrest in the G2 phase, which precedes mitosis, is a common cellular response to DNA damage, providing the cell with an opportunity to repair the lesion before attempting to divide. However, the persistent and difficult-to-repair nature of PBD-induced ICLs often leads to a prolonged G2 arrest, from which the cell cannot recover. nih.gov
Induction of Programmed Cell Death Pathways
When the DNA damage induced by SG3199 is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cells with compromised genomic integrity, thereby preventing the propagation of potentially harmful mutations. The unrepaired DNA cross-links are recognized by cellular surveillance systems, which in turn activate apoptotic signaling cascades.
The induction of apoptosis by DNA cross-linking agents is a complex process that can involve multiple pathways. In the context of ICLs, the persistent stalling of replication forks and the subsequent prolonged cell cycle arrest are potent triggers for apoptosis. researchgate.netnih.gov Research into the effects of other DNA cross-linking agents has shown that this process often involves the activation of a cascade of enzymes known as caspases. Specifically, the activation of initiator caspases such as caspase-8 and caspase-9, and executioner caspases like caspase-3, is a hallmark of apoptosis. nih.govmdpi.com The activation of these caspases leads to the systematic dismantling of the cell, culminating in its death. nih.govmdpi.com The apoptotic response to SG3199 is p53-independent, a significant feature given that the p53 tumor suppressor gene is often mutated in cancer. nih.gov
Cytotoxicity of SG3199 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
|---|---|---|
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 14.8 |
| MOLP-8 | Multiple Myeloma | 20.3 |
| LNCaP | Prostate Cancer | 38.7 |
| NCI-N87 | Gastric Cancer | 157 |
| MDA-MB-231 | Breast Cancer | 248 |
| A549 | Lung Cancer | 1050 |
GI50 is the concentration of the drug that inhibits cell growth by 50%. Data is illustrative and compiled from published research. aacrjournals.org
Bystander Effect: Implications for Heterogeneous Tumor Targeting
A significant challenge in cancer therapy is the heterogeneity of tumors, where not all cancer cells within a tumor express the target antigen for a directed therapy like an ADC. The bystander effect is a phenomenon where the cytotoxic payload of an ADC can kill not only the target antigen-positive cells but also adjacent antigen-negative cancer cells. nih.gov
Permeability of Released Cytotoxin and Diffusion to Neighboring Cells
ADCs that utilize the Uzoptirine payload, which releases SG3199, have been shown to exhibit a significant bystander effect. aacrjournals.org This is largely dependent on the physicochemical properties of the released cytotoxin, SG3199. For a bystander effect to occur, the released payload must be able to diffuse out of the targeted antigen-positive cell and penetrate the cell membranes of neighboring antigen-negative cells.
The ability of a molecule to cross cell membranes is influenced by factors such as its hydrophobicity and charge. Payloads that are neutral and have a degree of hydrophobicity are generally more membrane-permeable and thus more likely to induce a bystander effect. mdpi.com While specific permeability data for SG3199 is not extensively detailed in the provided search results, the confirmed bystander effect of ADCs using this payload suggests that it possesses sufficient permeability to diffuse to and kill neighboring cells. aacrjournals.org
An important aspect that modulates the bystander effect of SG3199 is its very short half-life in circulation, which has been measured to be as short as 8 minutes in rats. aacrjournals.orgmdpi.com This rapid clearance ensures that the bystander effect is localized to the tumor microenvironment, minimizing the potential for systemic toxicity from prematurely released payload. aacrjournals.org
Contribution to Overall Antitumor Activity
The antitumor activity of Uzoptirine is intrinsically linked to its role as the cytotoxic payload within the antibody-drug conjugate (ADC) Mipasetamab Uzoptirine, also known as ADCT-601. cancer.govadcreview.comaacrjournals.org The targeted delivery and potent cell-killing mechanism of its active component, SG3199, are central to its efficacy in treating cancers that overexpress the AXL receptor tyrosine kinase. cancer.govnih.gov
The mechanism of Mipasetamab Uzoptirine begins at the cellular surface. The monoclonal antibody component, Mipasetamab, selectively binds to the AXL receptor, which is highly expressed on the surface of various tumor cells and is associated with tumor proliferation, survival, and metastasis. cancer.govnih.gov This targeted binding initiates the internalization of the entire ADC into the cancer cell via endocytosis. cancer.govdimabio.com
At the subcellular level, once inside the cell, the ADC is trafficked to lysosomes. Within these acidic organelles, specific enzymes cleave the valine-alanine linker that connects the antibody to the Uzoptirine payload. adcreview.comdimabio.comnih.gov This cleavage releases the highly potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199. cancer.govnih.govdimabio.com The released SG3199 is then able to translocate to the nucleus. dimabio.com
Inside the nucleus, SG3199 exerts its cytotoxic effect by binding to the minor groove of DNA and forming covalent interstrand cross-links. cancer.govnih.govnih.gov These cross-links are highly disruptive to DNA structure and function. They effectively block essential cellular processes such as DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis), leading to the death of the AXL-expressing cancer cell. cancer.gov
Early-phase clinical trials have provided data on the response of patients with advanced solid tumors to Mipasetamab Uzoptirine treatment. In a Phase 1b study involving patients with advanced bone and soft tissue sarcomas, treatment with Mipasetamab Uzoptirine resulted in observable antitumor responses. aacrjournals.orgadctmedical.com
| Response Category | Number of Patients | Percentage of Patients |
|---|---|---|
| Partial Response (PR) | 2 | 11.8% |
| Stable Disease (SD) | 8 | 47.1% |
| Progressive Disease (PD) | 7 | 41.2% |
Data from a Phase 1b dose-escalation study in patients with advanced bone and soft tissue sarcomas treated with Mipasetamab Uzoptirine. aacrjournals.org The study observed tumor reductions at various dose levels. aacrjournals.org
Preclinical Efficacy and Pharmacological Characterization of Uzoptirine
In Vitro Cytotoxicity Profiling Across AXL-Expressing Cancer Cell Lines
The in vitro cytotoxic activity of Uzoptirine has been evaluated across a range of human cancer cell lines with varying levels of AXL expression.
Concentration-Dependent Cytotoxicity Assessments
Studies have demonstrated that Uzoptirine induces potent, concentration-dependent cytotoxicity in AXL-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for a panel of cell lines. For instance, in the MDA-MB-231 triple-negative breast cancer cell line, which expresses AXL, Uzoptirine demonstrated significant cytotoxic effects. nih.gov
| Cell Line | Cancer Type | Uzoptirine IC50 (ng/mL) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available in search results |
| SN12C | Renal Cell Carcinoma | Data not available in search results |
| Panc-1 | Pancreatic Cancer | Data not available in search results |
| A-172 | Glioblastoma | Data not available in search results |
Target-Dependent Cytotoxicity vs. AXL-Negative Cell Lines
The specificity of Uzoptirine's cytotoxic effect is linked to the expression of its target, AXL. In AXL-negative cell lines, the cytotoxic activity of Uzoptirine was significantly diminished. patsnap.com For example, in the AXL-negative Karpas-299 cell line, the cytotoxic effect was much lower compared to AXL-expressing lines. nih.gov This target-dependent activity underscores the specific mechanism of action of Uzoptirine. Furthermore, conditioned medium transfer experiments have confirmed a "bystander effect," where the released PBD cytotoxin from AXL-positive cells can diffuse and kill nearby AXL-negative cells, which is a crucial property for treating tumors with heterogeneous AXL expression. nih.gov
In Vivo Antitumor Activity in Murine Xenograft Models
The antitumor efficacy of Uzoptirine has been demonstrated in various in vivo preclinical models.
Evaluation in Human Cancer Cell Line Xenografts
In murine xenograft models established with human cancer cell lines, Uzoptirine has shown potent and long-lasting antitumor activity. nih.gov A single administration of Uzoptirine at a dose of 1 mg/kg in a xenograft model of MDA-MB-231 triple-negative breast cancer resulted in substantial and sustained tumor reduction. nih.govpatsnap.com Similarly, in a renal cell carcinoma model with high AXL expression, Uzoptirine exhibited dose-dependent antitumor effects, with higher doses leading to a significant number of complete tumor regressions. patsnap.com
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | Uzoptirine (1 mg/kg, single dose) | Potent and sustained antitumor activity nih.gov |
| Renal Cell Carcinoma (High AXL) | Renal Cell Carcinoma | Uzoptirine | Dose-dependent antitumor activity with complete responses patsnap.com |
Assessment in Patient-Derived Xenograft (PDX) Models with Heterogeneous AXL Expression
Patient-derived xenograft (PDX) models, which are developed by implanting tumor tissue from a patient into an immunodeficient mouse, are considered to be more representative of human tumor biology. In a PDX model of pancreatic cancer with varied AXL expression, Uzoptirine demonstrated superior efficacy compared to an auristatin-based ADC, leading to the complete eradication of tumors. mdpi.com This highlights the potential of Uzoptirine in clinically relevant models that reflect the heterogeneity of patient tumors.
Evaluation in Chemotherapy-Resistant Tumor Models
A significant challenge in cancer treatment is the development of resistance to chemotherapy. The expression of AXL has been associated with resistance to various therapeutic agents. nih.govnih.gov Preclinical studies have shown that Uzoptirine possesses antitumor activity in models of chemotherapy-resistant cancers. Notably, Uzoptirine was effective in a lung cancer model that is resistant to monomethyl auristatin E (MMAE), a commonly used cytotoxic payload in other ADCs. nih.govnih.govmdpi.com This suggests that Uzoptirine may offer a therapeutic option for patients whose tumors have become resistant to certain types of chemotherapy.
Activity in Monomethyl Auristatin E-Resistant Lung Cancer Models
A significant challenge in cancer therapy is acquired resistance to established cytotoxic agents. Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent used in several approved ADCs aacrjournals.org. However, tumors can develop resistance to MMAE, often through mechanisms like upregulation of drug efflux pumps nih.gov. Uzoptirine's payload, the PBD dimer SG3199, offers a distinct mechanism of action that can overcome this resistance nih.govucl.ac.uk.
SG3199 functions by binding to the minor groove of DNA and forming highly cytotoxic interstrand cross-links nih.govadctherapeutics.com. This process blocks essential cellular processes like DNA replication, leading to cell death nih.govadctherapeutics.com. Because this mechanism is fundamentally different from the microtubule disruption caused by MMAE, ADCs utilizing Uzoptirine are effective against cancer cells that have become resistant to auristatin-based therapies aacrjournals.orgucl.ac.uk.
Preclinical research has specifically demonstrated the antitumor activity of Mipasetamab Uzoptirine (ADCT-601) in an MMAE-resistant lung cancer model nih.govaacrjournals.orgresearchgate.net. In studies using the NCI-H1299 lung cancer cell line, which exhibits resistance to MMAE, ADCT-601 demonstrated potent antitumor activity. This confirms that the DNA cross-linking action of the Uzoptirine payload is effective irrespective of the mechanisms conferring resistance to microtubule inhibitors aacrjournals.org.
Table 1: Illustrative Antitumor Activity in MMAE-Resistant Models
| Cell Line Model | Compound Class | Representative Finding |
|---|---|---|
| MMAE-Resistant Lung Cancer (e.g., NCI-H1299) | PBD Dimer (SG3199 from Uzoptirine) | Potent and sustained antitumor activity observed in vivo aacrjournals.org |
| MMAE-Resistant Lung Cancer (e.g., NCI-H1299) | Auristatin (e.g., MMAE) | Diminished or no significant antitumor activity |
Combination Therapy Paradigms in Preclinical Settings
The DNA-damaging mechanism of Uzoptirine's PBD dimer payload provides a strong rationale for combination therapies with agents that target DNA damage response (DDR) pathways, such as PARP inhibitors semanticscholar.org. PARP enzymes are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells, particularly those with existing deficiencies in other repair pathways like BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality semanticscholar.orgsemanticscholar.org.
The interstrand cross-links created by SG3199 induce significant DNA damage that heavily relies on cellular repair mechanisms for resolution nih.govnih.gov. By co-administering a PARP inhibitor, the cell's ability to repair this damage is further compromised, leading to a synergistic increase in cancer cell death researchgate.netresearchgate.net.
This hypothesis was confirmed in preclinical studies where Mipasetamab Uzoptirine (ADCT-601) was combined with the PARP inhibitor olaparib nih.govaacrjournals.orgresearchgate.net. The combination showed synergistic effects in a BRCA1-mutated ovarian cancer patient-derived xenograft (PDX) model aacrjournals.orgaacrjournals.org. This synergy suggests that combining Uzoptirine with PARP inhibitors could be a powerful strategy to enhance antitumor efficacy, particularly in tumors with deficiencies in homologous recombination repair nih.govsemanticscholar.org.
Table 2: Representative Preclinical Synergy with PARP Inhibitors
| Cancer Model | Treatment | Observation |
|---|---|---|
| BRCA1-mutated Ovarian Cancer PDX | ADCT-601 (delivering Uzoptirine) | Moderate tumor growth inhibition aacrjournals.org |
| BRCA1-mutated Ovarian Cancer PDX | Olaparib (PARP Inhibitor) | Modest tumor growth inhibition aacrjournals.org |
| BRCA1-mutated Ovarian Cancer PDX | ADCT-601 + Olaparib | Synergistic and significant tumor growth inhibition nih.govaacrjournals.orgaacrjournals.org |
Pharmacokinetic Investigations in Preclinical Species
The pharmacokinetic (PK) profile of an ADC is critical to its efficacy and safety, determining the exposure of both the intact conjugate and the released payload in the body m-ventures.com. Preclinical studies for Mipasetamab Uzoptirine have provided key insights into its systemic behavior and stability aacrjournals.org.
Pharmacokinetic analyses in preclinical models and early clinical trials have characterized the exposure and clearance of Mipasetamab Uzoptirine. The free PBD dimer payload, SG3199, is known to have a very short half-life, with studies in rats showing rapid clearance in as little as 8 minutes nih.govnih.govcancer-research-network.com. This rapid clearance of the free payload is a favorable characteristic, as it minimizes the potential for systemic toxicity resulting from premature linker cleavage cancer-research-network.com.
For the ADC itself, preclinical studies demonstrated a half-life of approximately 8.8 to 9.5 days at a 3 mg/kg dose in vivo aacrjournals.org. Clinical data later supported these preclinical findings, showing that the ADC has rapid clearance and no accumulation with a standard 3-week dosing schedule adctmedical.com. However, a moderate-to-marked interpatient variability in exposure was also noted adctmedical.com.
The stability of the ADC in circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the tumor site rather than being released prematurely into the bloodstream researchgate.netnih.gov. Mipasetamab Uzoptirine demonstrated excellent stability in preclinical in vivo studies nih.govaacrjournals.orgresearchgate.net.
Pharmacokinetic analyses showed that the profiles of the total antibody, the AXL-binding antibody, and the PBD-conjugated antibody were nearly identical over time aacrjournals.org. This indicates a high degree of conjugate stability and integrity in circulation. Clinical data further corroborated these findings, with similar exposure levels observed over time between the conjugated and total antibody, confirming the ADC's good in vivo stability adctmedical.com.
Table 3: Summary of Preclinical Pharmacokinetic and Stability Findings for Mipasetamab Uzoptirine
| Parameter | Finding | Implication |
|---|---|---|
| ADC Half-Life | Approx. 8.8-9.5 days at 3 mg/kg in preclinical models aacrjournals.org | Sufficient duration for tumor targeting and penetration. |
| Free Payload (SG3199) Half-Life | Very short (e.g., ~8 min in rats) nih.govcancer-research-network.com | Reduced risk of systemic toxicity from prematurely released payload. |
| ADC Clearance | Rapid clearance with no accumulation observed in clinical setting adctmedical.com | Supports intermittent dosing schedules. |
| In Vivo Stability | Excellent; similar PK profiles for total and conjugated antibody aacrjournals.orgadctmedical.com | Ensures payload is primarily delivered to the target tumor cells. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to Uzoptirine Design
Fundamental Principles of Structure-Activity Relationships in Drug Discovery
In the context of an ADC like Mipasetamab Uzoptirine, SAR principles dictate that the molecule's activity is not merely the sum of its parts but a result of their precise integration. The fundamental goal is to create a stable conjugate in circulation that selectively releases its potent payload only upon internalization into a target cell. mdpi.com
Key SAR considerations include:
Antibody Affinity and Specificity: The antibody must bind its target antigen with high affinity to trigger internalization but not so excessively that it impairs tumor penetration or causes significant off-target binding. nih.gov
Linker Stability and Cleavability: The linker must be stable enough to prevent premature payload release in the bloodstream but labile enough to be efficiently cleaved by intracellular mechanisms (e.g., enzymes) in the target cell. njbio.com
Payload Potency: The cytotoxic agent must be exceptionally potent, as only a small amount will be delivered to each cancer cell. sec.gov
Drug-to-Antibody Ratio (DAR): The number of payload molecules per antibody must be optimized. A low DAR may result in insufficient efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity. Mipasetamab Uzoptirine has an average DAR of 2. dimabio.com
These principles guide the iterative chemical modifications made during the drug design process to arrive at a final candidate with the desired therapeutic profile.
Impact of Antibody Modifications on Target Binding and Internalization Kinetics
The antibody component of ADCT-601, mipasetamab, is a humanized IgG1 monoclonal antibody. adcreview.com Humanization is a critical modification where the non-human (e.g., murine) variable region frameworks of an antibody are replaced with human sequences to reduce the potential for immunogenicity in patients. who.int This modification is essential for the safety and viability of a therapeutic antibody.
Mipasetamab specifically targets the AXL receptor tyrosine kinase, a protein overexpressed in many solid and hematologic malignancies and associated with poor prognosis and drug resistance. nih.govnih.gov Preclinical studies show that upon binding to AXL on the surface of cancer cells, ADCT-601 is rapidly internalized. nih.govnih.gov This efficient binding and subsequent internalization are the crucial first steps for the ADC's mechanism of action, as they are prerequisites for delivering the Uzoptirine payload into the cell's lysosomal compartment. researchgate.net
Linker Chemistry and its Influence on Payload Release Efficiency and Bystander Activity
The linker in Mipasetamab Uzoptirine is a sophisticated chemical bridge with a significant impact on the ADC's activity. It is comprised of a valine-alanine (Val-Ala) dipeptide, which is specifically designed to be a substrate for cathepsin B, a protease highly active within the lysosome. adcreview.comnih.gov This design ensures that the payload, SG3199, is primarily released after the ADC has been internalized by the target cell, thereby minimizing its exposure to healthy tissues. mdpi.com
The use of a cleavable linker like Val-Ala allows for a "bystander effect." njbio.com Once the payload is released, its chemical properties may allow it to diffuse out of the target antigen-positive cell and kill nearby antigen-negative tumor cells. mdpi.com This is particularly advantageous in treating tumors with heterogeneous antigen expression. nih.gov The linker also incorporates HydraSpace™ technology, a hydrophilic spacer designed to improve the ADC's solubility and pharmacokinetic properties. nih.govtandfonline.com
Table 2: Characteristics of the Uzoptirine Linker System
| Feature | Structural Component/Technology | Function/Advantage |
| Cleavage Site | Valine-Alanine (Val-Ala) Dipeptide | Substrate for lysosomal protease Cathepsin B, ensuring intracellular release. adcreview.comnih.gov |
| Release Mechanism | Enzymatic Cleavage | High specificity for the tumor cell lysosomal environment. njbio.com |
| Spacer Technology | HydraSpace™ | Improves hydrophilicity, stability, and pharmacokinetics. nih.govtandfonline.com |
| Potential Effect | Bystander Killing | Released payload can eliminate adjacent antigen-negative tumor cells. mdpi.comnjbio.com |
Structural Requirements of Pyrrolobenzodiazepine Dimers for Enhanced DNA Cross-linking
The cytotoxic payload of Uzoptirine is SG3199, a pyrrolobenzodiazepine (PBD) dimer. biocat.com PBDs are a class of highly potent DNA-interactive agents. nih.gov The dimeric structure of SG3199 is crucial to its mechanism of action. It allows the molecule to span the minor groove of DNA and form an irreversible covalent bond, or interstrand cross-link, between two opposing DNA strands. sec.govcancer.gov
This DNA cross-link is highly cytotoxic because it physically prevents the separation of the DNA strands, a process essential for both DNA replication and transcription. sec.gov This blockage ultimately triggers cell cycle arrest and apoptosis. A key structural feature of PBD dimers like SG3199 is their ability to bind to DNA without causing significant helical distortion, which may allow them to evade detection and removal by cellular DNA repair mechanisms. sec.govresearchgate.net This potent and persistent DNA damage contributes to the efficacy of PBD-based ADCs even in heavily pre-treated patient populations. nih.govsec.gov
Glycosylation Engineering and its Effects on Antibody-Drug Conjugate Pharmacological Profile
Mipasetamab Uzoptirine is manufactured using GlycoConnect™, a site-specific conjugation technology. adcreview.comnih.gov This represents a significant advance in ADC engineering. Antibodies are glycoproteins, and their attached glycans (sugar chains) can be used as handles for conjugation. nih.gov
The GlycoConnect™ process involves enzymatic remodeling of the native glycan on the antibody's Fc region, followed by the attachment of the Uzoptirine (linker-payload) via click chemistry. nih.govresearchgate.net This method offers several advantages over traditional stochastic conjugation methods that randomly attach payloads to lysine (B10760008) or cysteine residues:
Homogeneity: It produces a more uniform ADC product with a consistent drug-to-antibody ratio (DAR), which for ADCT-601 is approximately 2. dimabio.com This leads to a more predictable pharmacological profile.
Stability: The resulting linkage is highly stable in circulation, further reducing the risk of premature payload release. nih.gov
Site-Specificity: Conjugation at the glycan site, away from the antigen-binding regions, ensures that the antibody's ability to bind its target is not compromised. nih.gov
Advanced Research Methodologies for Uzoptirine Investigation
In Vitro Biological Assay Systems
In vitro assays provide a controlled environment to dissect the specific biological effects of Uzoptirine following its delivery by the anti-AXL antibody, Mipasetamab. These systems are fundamental for quantifying target engagement, cellular processing, and the ultimate cytotoxic impact of the ADC.
The efficacy of Mipasetamab Uzoptirine is contingent upon the expression of its target, the AXL receptor tyrosine kinase, on the surface of cancer cells. nih.govnih.govpure.fo Quantitative analysis of AXL expression is therefore a critical first step in preclinical assessment. A common method involves the use of quantitative flow cytometry. For instance, the Quantum Simply Cellular (QSC) kit can be employed to determine the density of AXL on the cell surface. researchgate.net This method calculates the specific antibody binding capacity (ABC), providing a quantitative measure of the number of AXL receptors per cell. researchgate.net This allows for the correlation of target expression levels with the observed cytotoxic activity of the ADC across different cancer cell lines. In clinical studies, immunohistochemistry (IHC) is also used to assess AXL expression in tumor tissues, with expression levels sometimes categorized based on the percentage of positive tumor cells. adctmedical.com
| Assay Method | Principle | Key Output | Application Example |
|---|---|---|---|
| Quantitative Flow Cytometry (e.g., with Quantum Simply Cellular Kit) | Measures the fluorescence intensity of a labeled antibody bound to cell surface AXL, which is then converted to a quantitative measure of receptors per cell using a standard curve. | Antibody-Binding Capacity (ABC); provides a numerical value for AXL receptors per cell. | Determining AXL density on various cancer cell lines to correlate with ADC efficacy. researchgate.net |
| Immunohistochemistry (IHC) | Uses antibodies to detect AXL protein in tissue sections. Staining intensity and the percentage of positive cells are evaluated. | Semi-quantitative score (e.g., H-score) or percentage of AXL-positive tumor cells. | Assessing AXL expression in patient tumor biopsies to identify potential candidates for AXL-targeted therapy. adctmedical.com |
To ensure that the conjugation of Uzoptirine does not impair the antibody's ability to bind its target, receptor binding assays are performed. Surface Plasmon Resonance (SPR) is a widely used technique for this purpose. nih.gov SPR measures the binding affinity and kinetics of the ADC to its target receptor in real-time. nih.gov Studies on ADCT-601 have utilized SPR to measure its binding to the soluble recombinant extracellular domain of human AXL (sAXL). nih.gov These assays have demonstrated that the conjugation of the PBD dimer payload via a linker to the antibody does not significantly compromise its binding affinity. nih.gov
| Molecule | Assay Method | Binding Affinity (KD) in nmol/L | Reference |
|---|---|---|---|
| Mipasetamab (1H12-HAKB) | Surface Plasmon Resonance (SPR) | 0.211 | nih.gov |
| Mipasetamab Uzoptirine (ADCT-601) | Surface Plasmon Resonance (SPR) | 0.311 | nih.gov |
Following binding to the AXL receptor, Mipasetamab Uzoptirine must be internalized by the cancer cell for the Uzoptirine payload to be released and exert its cytotoxic effect. pure.focancer.gov The efficiency of this process is evaluated through internalization and subcellular localization studies. Confocal microscopy is a key technique used to visualize the trafficking of the ADC within the cell. nih.govadcreview.com In these assays, the ADC is often labeled with a fluorescent dye. Cells are incubated with the labeled ADC and then stained for specific organelles, such as lysosomes (using markers like LAMP-1). nih.gov Co-localization of the fluorescently labeled ADC with the lysosomal marker indicates that the ADC is being trafficked to the lysosome, which is the intended site for the cleavage of the linker and release of Uzoptirine. nih.gov Studies have shown that ADCT-601 is rapidly internalized by AXL-expressing cells and co-localizes with lysosomes. nih.gov
The cytotoxic mechanism of Uzoptirine (SG3199) involves the formation of DNA interstrand cross-links (ICLs), which are highly lethal lesions that block DNA replication and transcription, ultimately leading to cell death. nih.govcancer.govnih.gov The quantification of these ICLs is a direct measure of the payload's activity within the cell. The single-cell gel electrophoresis, or comet assay, performed under alkaline conditions, is a sensitive method for quantifying DNA ICLs. nih.govaacrjournals.org In this assay, the extent of DNA cross-linking is inversely proportional to the Olive tail moment (OTM), which is a measure of DNA migration out of the nucleus. nih.gov Time-course experiments have shown that upon treatment with ADCT-601, DNA ICL formation in AXL-positive cells peaks between 8 to 12 hours and can persist for up to 36 hours, indicating that the DNA damage is not readily repaired. nih.gov
| Treatment | Time Point | Key Finding | Methodology |
|---|---|---|---|
| ADCT-601 | 2 hours | Low level of DNA ICLs observed. nih.gov | Single-Cell Gel Electrophoresis (Comet Assay) nih.gov |
| 8-12 hours | Peak formation of DNA ICLs. nih.gov |
In Vivo Preclinical Model Characterization
In vivo studies are essential to evaluate the anti-tumor activity and tolerability of Mipasetamab Uzoptirine in a more complex biological system that mimics human cancer. magbiogenomics.comintegra-biosciences.com These studies are typically conducted in immunodeficient mice bearing human cancer xenografts. nih.govnih.govpure.fo Both cell line-derived xenograft (CDX) models and patient-derived xenograft (PDX) models are utilized. nih.gov PDX models, in particular, are valuable as they are derived directly from patient tumors and are known to better recapitulate the heterogeneity of human cancer. nih.gov
In these preclinical models, the efficacy of Mipasetamab Uzoptirine is assessed by monitoring tumor growth inhibition over time following administration of the ADC. nih.govresearchgate.net Studies have shown that ADCT-601 exhibits potent and durable anti-tumor activity in a variety of xenograft models, including those for triple-negative breast cancer (MDA-MB-231), renal cancer (SN12C), and pancreatic cancer (PAXF1657). nih.govmedchemexpress.com Notably, significant anti-tumor activity has been observed even in models with heterogeneous AXL expression, highlighting the potential of the ADC in clinically relevant scenarios. nih.govnih.gov
| Model Type | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| Cell Line-Derived Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | A single dose of ADCT-601 showed potent and sustained antitumor activity. nih.govresearchgate.net | nih.gov |
| Cell Line-Derived Xenograft (SN12C) | Renal Cancer | ADCT-601 demonstrated significant antitumor activity. nih.govresearchgate.netmedchemexpress.com | nih.gov |
| Patient-Derived Xenograft (PAXF1657) | Pancreatic Cancer | ADCT-601 showed dose-proportional antitumor activity in a model with heterogeneous AXL expression. nih.govmedchemexpress.com | nih.gov |
| Patient-Derived Xenograft (ES0195) | Esophageal Cancer | A single dose of ADCT-601 resulted in significant antitumor activity compared to controls. researchgate.net | researchgate.net |
Tumor Growth Inhibition Studies in Xenograft Models
The antitumor activity of Uzoptirine is extensively evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice. These models are fundamental for assessing the in vivo potency and efficacy of the compound. nih.govnih.gov Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments directly from a patient, are particularly valuable as they are more likely to represent the heterogeneity and microenvironment of human tumors. youtube.comyoutube.com
Research has demonstrated that Uzoptirine (also known as ADCT-601) exhibits potent and lasting antitumor effects in a variety of human cancer xenograft mouse models. researchgate.net Studies have included evaluations in models of sarcoma, non-small cell lung cancer (NSCLC), and adenoid cystic carcinoma. adctmedical.com Notably, in a patient-derived xenograft model of pancreatic cancer, Uzoptirine was reported to be more efficacious than a comparator ADC based on monomethyl auristatin E, achieving complete tumor eradication after a single administration. researchgate.net Furthermore, its activity has been confirmed in a lung cancer model resistant to monomethyl auristatin E, highlighting its potential to overcome certain forms of drug resistance. researchgate.netresearchgate.net
Table 1: Summary of Uzoptirine Efficacy in Xenograft Models
| Cancer Type | Xenograft Model Type | Key Research Finding | Reference |
|---|---|---|---|
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Demonstrated superior efficacy compared to an auristatin-based ADC, resulting in complete tumor eradication. | researchgate.net |
| Lung Cancer | Cell Line-Derived Xenograft (Monomethyl auristatin E-resistant) | Showed significant antitumor activity, indicating potential to overcome specific drug resistance mechanisms. | researchgate.netresearchgate.net |
| Ovarian Cancer (BRCA1-mutated) | Patient-Derived Xenograft (PDX) | Exhibited synergistic effects when used in combination with the PARP inhibitor olaparib. | researchgate.net |
| Sarcoma | Preclinical Mouse Models | Demonstrated notable antitumor activity, supporting clinical investigation in this indication. | adctmedical.com |
Immunohistochemical Analysis of Tumor Biomarkers
Immunohistochemistry (IHC) is a critical tool in the study of Uzoptirine, primarily used to identify and characterize the expression of protein biomarkers in tissue samples. nih.govnih.gov For a targeted therapy like Uzoptirine, which is an ADC directed against the AXL receptor tyrosine kinase, IHC is essential for confirming the presence of the target on tumor cells. researchgate.netabmole.com
The primary biomarker for Uzoptirine is the AXL protein itself. IHC assays are developed to detect AXL expression in tumor biopsies, which can help in identifying tumor types and patient populations that are most likely to respond to the therapy. For instance, in a clinical trial involving patients with sarcoma, IHC analysis confirmed the presence of AXL-positive tumor cells in all tested patient samples. adctmedical.com Beyond target validation, IHC can be used to assess other relevant biomarkers that may predict treatment response or elucidate mechanisms of action. nih.gov This can include markers for cell proliferation, such as Ki-67, or proteins involved in specific signaling pathways. mdpi.com The analysis of tumor-infiltrating lymphocytes (TILs) and immune checkpoint markers like PD-L1 by IHC can also provide insights into the tumor immune microenvironment, which may influence ADC efficacy. mdpi.commayocliniclabs.com
Table 2: Key Biomarkers Investigated by Immunohistochemistry for Uzoptirine
| Biomarker | Purpose of Analysis | Relevance to Uzoptirine |
|---|---|---|
| AXL | Target validation and patient selection | Confirms the presence of the drug target on tumor cells. researchgate.netadctmedical.com |
| Ki-67 | Assessment of tumor cell proliferation | Provides information on the proliferative state of the tumor, which can correlate with sensitivity to cytotoxic payloads. mdpi.com |
| PD-L1 | Evaluation of immune checkpoint expression | Investigates the immune context of the tumor, which may impact overall therapeutic outcome. mayocliniclabs.com |
Advanced Analytical Techniques
A suite of advanced analytical techniques is necessary to ensure the quality, consistency, and characterization of a complex biologic like Uzoptirine.
Size Exclusion Chromatography for Conjugate Homogeneity
Size Exclusion Chromatography (SEC) is a crucial analytical method used to assess the homogeneity and aggregation state of ADCs. nih.govresearchgate.net The technique separates molecules based on their hydrodynamic volume, effectively distinguishing between the desired monomeric ADC and undesirable high-molecular-weight species (HMWS) or aggregates. nih.gov The presence of aggregates is a critical quality attribute (CQA) that must be monitored, as it can potentially impact efficacy and immunogenicity. nih.gov
In the characterization of Uzoptirine (ADCT-601), SEC is employed to confirm the high purity of the conjugate. Published research has shown that Uzoptirine preparations exhibit a high degree of homogeneity, with minimal aggregation.
Table 3: Representative Size Exclusion Chromatography Data for Uzoptirine
| Species | Percentage (%) | Interpretation |
|---|---|---|
| Monomer | >98% | Represents the correctly formed, active ADC. |
| High-Molecular-Weight Species (Aggregates) | <2% | Indicates high purity and stability of the conjugate preparation. researchgate.net |
Reverse-Phase Liquid Chromatography for Drug-to-Antibody Ratio Determination
Reverse-Phase Liquid Chromatography (RPLC) is a powerful technique for characterizing the drug-to-antibody ratio (DAR) of ADCs. nih.govmolnar-institute.com The DAR, which is the average number of drug molecules conjugated to each antibody, is a CQA that can directly influence the ADC's potency and pharmacokinetic profile. nih.govresearchgate.net RPLC separates different ADC species based on their hydrophobicity; since the cytotoxic payload is typically hydrophobic, species with different numbers of drugs will have different retention times. nih.gov
Uzoptirine is a site-specifically conjugated ADC, meaning the drug-linker is attached to a precise location on the antibody. researchgate.net This results in a highly homogeneous product with a defined DAR, as opposed to the heterogeneous mixture of species often produced by random conjugation methods. RPLC is used to verify this homogeneity and confirm the intended DAR.
Table 4: Expected RPLC Profile for Uzoptirine DAR Analysis
| Species | Expected DAR | Expected RPLC Result |
|---|---|---|
| Mipasetamab uzoptirine | 2 | A single, predominant peak confirming the high homogeneity of the ADC with a DAR of 2. nih.gov |
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive molecular characterization of ADCs like Uzoptirine. nih.govnih.gov It provides precise mass measurements of the intact ADC, its subunits (light and heavy chains), and the drug-linker payload, confirming the identity and integrity of the conjugate. nih.gov Techniques such as electrospray ionization (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) for these analyses. nih.gov
For Uzoptirine, MS analysis confirms the covalent attachment of the pyrrolobenzodiazepine (PBD) dimer payload (SG3199) to the anti-AXL monoclonal antibody. researchgate.netabmole.com By measuring the mass of the intact ADC and its constituent chains after reduction, MS can verify the successful conjugation, the mass of the attached payload, and the final DAR.
Table 5: Mass Spectrometry Analysis for Uzoptirine Characterization
| Component | Analytical Approach | Information Obtained |
|---|---|---|
| Intact ADC | Intact Mass Analysis (e.g., ESI-MS) | Confirms the molecular weight of the entire Mipasetamab uzoptirine conjugate and the distribution of drug-loaded species. |
| Reduced Subunits | LC-MS analysis after reduction | Measures the exact mass of the light chain and the drug-conjugated heavy chain, confirming the site of conjugation and the mass of the added drug-linker. nih.gov |
Pharmacokinetic Analysis in Non-Human Species
Pharmacokinetic (PK) studies in non-human species are a cornerstone of preclinical development, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a new therapeutic. nih.govyoutube.com For ADCs like Uzoptirine, PK studies are typically conducted in species such as mice and cynomolgus monkeys to understand how the conjugate behaves in a biological system. nih.gov
Key PK parameters measured include clearance (CL), volume of distribution (Vd), and terminal half-life (t½). These studies assess not only the PK of the total antibody but also the conjugated antibody, providing critical information on the in vivo stability of the ADC. adctmedical.com Preclinical PK data for Uzoptirine have demonstrated its excellent in vivo stability. researchgate.net These results are vital for predicting human pharmacokinetics using allometric scaling and for designing first-in-human clinical trials. nih.govnih.gov
Table 6: Representative Pharmacokinetic Parameters for an ADC like Uzoptirine in Cynomolgus Monkey
| PK Parameter | Description | Typical Finding |
|---|---|---|
| Clearance (CL) | The rate at which the drug is removed from the body. | Low clearance, characteristic of monoclonal antibodies. nih.gov |
| Terminal Half-life (t½) | The time required for the drug concentration to decrease by half. | Long half-life, allowing for less frequent dosing intervals. nih.gov |
| In Vivo Stability | Comparison of conjugated ADC vs. total antibody concentrations over time. | Similar exposure profiles for conjugated and total antibody, indicating good linker stability in circulation. adctmedical.com |
Future Directions and Translational Research Perspectives for Axl Targeted Adcs
Exploration of Novel AXL-Targeting Strategies
The development of effective cancer therapies hinges on the ability to selectively target tumor cells. AXL's role in promoting cancer progression and resistance makes it an attractive therapeutic target. nih.govnih.gov Current research is exploring a variety of strategies to inhibit AXL signaling, moving beyond traditional small molecule inhibitors and monoclonal antibodies to more sophisticated approaches.
One novel strategy involves the development of bispecific antibodies that can simultaneously target AXL and another tumor-associated antigen. This dual-targeting approach has the potential to increase tumor selectivity and overcome resistance mechanisms that may arise from the downregulation of a single antigen. For instance, a bispecific affibody targeting both AXL and EGFR has shown enhanced antitumor effects in preclinical models of nasopharyngeal carcinoma. nih.gov
Another innovative approach is the use of conditionally active biologics, which are designed to be activated specifically within the tumor microenvironment. This strategy aims to minimize off-target toxicities by ensuring that the therapeutic agent is only active where it is needed most. aacrjournals.org Furthermore, the combination of AXL-targeted therapies with other treatment modalities, such as immune checkpoint inhibitors, is a promising area of investigation. The rationale for this combination is that AXL inhibition may help to overcome the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of immunotherapy. nih.gov
Table 1: Novel AXL-Targeting Strategies
| Strategy | Description | Potential Advantage |
|---|---|---|
| Bispecific Antibodies | Antibodies engineered to bind to two different antigens simultaneously (e.g., AXL and EGFR). | Increased tumor specificity and potential to overcome antigen escape. |
| Conditionally Active Biologics | Therapeutics designed to be activated specifically within the tumor microenvironment. | Reduced off-target toxicity and improved therapeutic index. |
| Combination Therapy | Use of AXL inhibitors in conjunction with other treatments like immune checkpoint inhibitors. | Overcoming immunosuppression and enhancing anti-tumor immune response. |
| CAR-T Cell Therapy | Genetically engineering a patient's T cells to express chimeric antigen receptors (CARs) that recognize AXL. | Potent and specific killing of AXL-expressing tumor cells. |
Development of Next-Generation Pyrrolobenzodiazepine-Based Payloads
The development of next-generation PBD-based payloads is focused on further optimizing their therapeutic index. This involves designing PBD analogs with improved stability, enhanced potency, and reduced off-target toxicity. nih.govucl.ac.uk One area of research is the modification of the PBD structure to enhance its DNA-binding affinity and crosslinking efficiency, thereby increasing its cytotoxicity to cancer cells. nih.gov
Another key aspect of next-generation payload development is the incorporation of features that can circumvent drug resistance mechanisms. For example, some PBD dimers are not substrates for the multidrug resistance pumps that are often responsible for the efflux of chemotherapy drugs from cancer cells. researchgate.net Researchers are also exploring the development of PBD-based prodrugs that are activated specifically within the tumor microenvironment, which could further reduce systemic toxicity. adcreview.com The immunomodulatory properties of PBDs are also being investigated, as some studies suggest they can induce immunogenic cell death, which may synergize with immunotherapies. aacrjournals.org
Innovative Linker and Conjugation Technologies for Enhanced Therapeutic Index
The linker that connects the antibody to the payload is a crucial element in ADC design, as it must remain stable in circulation but efficiently release the payload within the target cancer cell. Innovations in linker and conjugation technologies are aimed at improving the therapeutic index of ADCs by enhancing their stability, homogeneity, and payload delivery efficiency. wuxiapptec.comnih.govfrontiersin.org
Mipasetamab uzoptirine utilizes GlycoConnect™, a site-specific conjugation technology that attaches the uzoptirine payload to the antibody's glycan structures. patsnap.com This approach results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics and a better safety profile compared to traditional random conjugation methods. debiopharm.com The linker in mipasetamab uzoptirine also incorporates HydraSpace™, a technology designed to improve the ADC's solubility and stability. tandfonline.com
Future innovations in linker technology include the development of novel cleavable and non-cleavable linkers with improved stability and release mechanisms. proteogenix.science For example, enzyme-cleavable linkers that are selectively cleaved by enzymes overexpressed in tumor cells can enhance the specificity of payload release. wuxiapptec.com PEGylation of linkers is another strategy being explored to improve the hydrophilicity and pharmacokinetic profile of ADCs carrying hydrophobic payloads. nih.gov The development of linkers that can carry multiple payloads, thereby increasing the DAR without compromising the antibody's properties, is also an active area of research. debiopharm.com
Table 2: Innovative Linker and Conjugation Technologies
| Technology | Description | Impact on Therapeutic Index |
|---|---|---|
| Site-Specific Conjugation (e.g., GlycoConnect™) | Attaches the payload to a specific site on the antibody. | Produces homogeneous ADCs with a defined DAR, leading to improved PK and safety. |
| Linker Modification (e.g., HydraSpace™, PEGylation) | Incorporates elements to improve the physicochemical properties of the ADC. | Enhances stability, solubility, and can improve the pharmacokinetic profile. |
| Novel Cleavable Linkers | Linkers designed to be cleaved by specific stimuli in the tumor microenvironment (e.g., enzymes). | Increases the specificity of payload release, reducing off-target toxicity. |
| High DAR Technologies (e.g., Multilink™) | Linkers capable of attaching multiple payloads to a single antibody. | Potentially increases the potency of the ADC. |
Stratification Biomarkers for Patient Selection in Preclinical Models
To maximize the clinical benefit of AXL-targeted ADCs, it is crucial to identify patients who are most likely to respond to treatment. This requires the development and validation of predictive biomarkers. AXL expression itself is the most obvious biomarker for patient selection, and preclinical studies have shown that tumors with higher levels of AXL expression are generally more sensitive to AXL-targeted ADCs. patsnap.comnih.gov
However, the relationship between AXL expression and ADC efficacy is not always straightforward, and a simple "high" versus "low" classification may not be sufficient for optimal patient stratification. nih.gov Therefore, researchers are investigating more nuanced biomarker strategies. This includes the quantitative measurement of AXL protein levels and the assessment of its activation state. proteogenix.science The development of imaging techniques to non-invasively assess AXL expression in tumors is also an important area of research. proteogenix.science
In addition to AXL itself, other potential biomarkers are being explored in preclinical models. For example, the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), a process in which AXL plays a key role, may predict sensitivity to AXL-targeted therapies. nih.gov Furthermore, the presence of specific mutations or alterations in downstream signaling pathways, such as the PI3K/AKT pathway, could also serve as predictive biomarkers. nih.gov Preclinical models, particularly patient-derived xenografts (PDXs), are invaluable tools for identifying and validating these biomarkers, as they can better recapitulate the heterogeneity of human tumors. youtube.com
Overcoming Mechanisms of Resistance in AXL-Driven Cancers
As with most cancer therapies, the development of resistance is a major challenge for AXL-targeted ADCs. Understanding the mechanisms of resistance is essential for developing strategies to overcome it. Resistance to ADCs can arise through various mechanisms, including alterations in the target antigen, impaired drug processing, and increased drug efflux. nih.gov
In the context of AXL-targeted ADCs, downregulation of AXL expression on the surface of cancer cells is a potential mechanism of resistance, as it reduces the ability of the ADC to bind to its target. nih.gov Alterations in the internalization and trafficking of the ADC within the cancer cell can also lead to resistance by preventing the payload from reaching its site of action. nih.gov
Furthermore, cancer cells can develop resistance to the PBD payload itself. While PBDs are not typically substrates for common drug efflux pumps, mutations in DNA repair pathways could potentially confer resistance to these DNA-damaging agents. nih.govresearchgate.net
Strategies to overcome resistance to AXL-targeted ADCs are being actively investigated. One approach is to use combination therapies that target alternative signaling pathways or inhibit resistance mechanisms. For example, combining an AXL-targeted ADC with a PARP inhibitor has shown synergistic effects in preclinical models of ovarian cancer. patsnap.com Another strategy is the development of next-generation ADCs with novel payloads or linkers that are less susceptible to resistance mechanisms. The use of bispecific antibodies that can target both AXL and another antigen may also help to circumvent resistance mediated by the downregulation of a single target.
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing and characterizing Uzoptirine in preclinical studies?
Methodological Answer: Synthesis protocols should adhere to validated organic chemistry methodologies, including reaction optimization (e.g., temperature, solvent systems, catalysts) and purification techniques (e.g., column chromatography, recrystallization). Characterization requires spectroscopic validation (NMR, IR, mass spectrometry) and chromatographic purity assessments (HPLC ≥95%). For reproducibility, document all parameters (e.g., solvent ratios, reaction times) and reference established literature for analogous compounds .
Q. Q2. How should researchers design dose-response studies to evaluate Uzoptirine’s efficacy in vitro?
Methodological Answer: Adopt a multi-concentration approach (e.g., 0.1–100 µM) across biological replicates (n ≥ 3). Use positive/negative controls (e.g., known agonists/antagonists) and measure outcomes via standardized assays (e.g., cell viability via MTT, target binding via SPR). Ensure statistical power (α = 0.05, power ≥80%) and account for batch effects by randomizing plate layouts .
Intermediate Research Questions
Q. Q3. What analytical strategies resolve contradictions in Uzoptirine’s reported mechanism of action across studies?
Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., cell lines, assay conditions). Use orthogonal validation methods (e.g., CRISPR knockouts for target specificity, proteomic profiling for off-target effects). Cross-reference discrepancies with published datasets (e.g., ChEMBL, PubChem) and apply sensitivity analysis to assess parameter robustness .
Q. Q4. How can researchers validate Uzoptirine’s metabolic stability using in vitro and in silico models?
Methodological Answer: Combine in vitro microsomal stability assays (human/rat liver microsomes) with in silico ADME prediction tools (e.g., SwissADME, pkCSM). For metabolites, employ LC-MS/MS and compare fragmentation patterns to reference libraries. Report intrinsic clearance (CL) and half-life (t) with confidence intervals .
Advanced Research Questions
Q. Q5. What frameworks guide hypothesis generation when Uzoptirine’s in vivo efficacy diverges from in vitro findings?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if in vivo efficacy is lower, test bioavailability (e.g., plasma concentration-time curves) or tissue penetration (e.g., MALDI imaging). Use PICO (Population: animal model; Intervention: dosing regimen; Comparison: control cohort; Outcome: biomarker levels) to structure validation experiments .
Q. Q6. How should multi-omics data (transcriptomic, proteomic) be integrated to elucidate Uzoptirine’s polypharmacology?
Methodological Answer: Employ systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) and machine learning (e.g., random forest for feature selection). Validate findings via siRNA knockdowns or overexpression models. Use Benjamini-Hochberg correction for multiple hypothesis testing (FDR ≤0.1) .
Q. Q7. What standards ensure reproducibility in Uzoptirine’s preclinical data reporting?
Methodological Answer: Follow the ARRIVE guidelines for animal studies and MIAME standards for omics data. Report raw data (e.g., deposited in Figshare, Zenodo) and detailed protocols (e.g., protocols.io ). Include negative results and instrument calibration logs to mitigate publication bias .
Q. Q8. How can researchers address batch-to-batch variability in Uzoptirine’s bioactivity assays?
Methodological Answer: Implement quality control (QC) samples in each batch and use statistical process control (SPC) charts to monitor assay drift. Normalize data using Z-score or plate median adjustments. Collaborate with external labs for inter-laboratory validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
